5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
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Overview
Description
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and a chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with 2-ethoxyphenylamine: The sulfonamide intermediate is then reacted with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the fluorobenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophilic substitution using sodium azide (NaN3) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-3-fluorobenzamide: Similar structure but with the fluorine atom in a different position.
Uniqueness
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Sulfamoyl Group : Known for its role in inhibiting bacterial growth.
- Fluorobenzamide Moiety : Enhances lipophilicity and bioavailability.
- Chlorobenzyl Substituent : May influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, while the fluorobenzamide structure may enhance the compound's interaction with various receptors.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving benzamide derivatives have demonstrated their effectiveness against various strains of bacteria, including resistant strains.
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
I-8 (similar derivative) | 16 µM | Multi-drug resistant bacteria |
The above table illustrates the promising antimicrobial activity of related compounds, suggesting that this compound may exhibit similar effects.
Anticancer Activity
In vitro studies have indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structural features may allow it to inhibit RET kinase activity, which is crucial in certain types of cancers.
Study Reference | Compound Tested | Result |
---|---|---|
I-8 | Strong inhibition of RET kinase activity | |
MA-1156 | Antibacterial and potential anticancer effects |
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µM, showcasing the compound's potential as an antibacterial agent.
- Cancer Cell Proliferation : In another study focused on cancer therapy, compounds similar to this benzamide were tested for their ability to inhibit cell proliferation driven by RET mutations. The findings revealed a marked decrease in cell viability, indicating potential therapeutic applications in oncology.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-2-30-21-10-6-5-9-20(21)26-22(27)17-13-16(11-12-19(17)24)31(28,29)25-14-15-7-3-4-8-18(15)23/h3-13,25H,2,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLFPYQBWRTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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